(R)-Methyl 2-(pyrrolidin-3-yloxy)acetate 4-methylbenzenesulfonate
CAS No.: 1965314-51-5
Cat. No.: VC5578129
Molecular Formula: C14H21NO6S
Molecular Weight: 331.38
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1965314-51-5 |
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Molecular Formula | C14H21NO6S |
Molecular Weight | 331.38 |
IUPAC Name | 4-methylbenzenesulfonic acid;methyl 2-[(3R)-pyrrolidin-3-yl]oxyacetate |
Standard InChI | InChI=1S/C7H13NO3.C7H8O3S/c1-10-7(9)5-11-6-2-3-8-4-6;1-6-2-4-7(5-3-6)11(8,9)10/h6,8H,2-5H2,1H3;2-5H,1H3,(H,8,9,10)/t6-;/m1./s1 |
Standard InChI Key | ZKXKMXGRLDZZJZ-FYZOBXCZSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)COC1CCNC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₄H₂₁NO₆S) features three key components:
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Pyrrolidine Ring: A five-membered saturated heterocycle with a nitrogen atom at position 3, providing conformational rigidity and serving as a hydrogen bond acceptor .
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Ester Group: The methyl ester at the acetoxy position enhances solubility in organic solvents and facilitates hydrolysis to carboxylic acids in prodrug formulations .
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Tosylate Group: The 4-methylbenzenesulfonate moiety acts as a leaving group, enabling nucleophilic substitution reactions in synthetic pathways .
Physicochemical Data
The compound’s chiral center at the pyrrolidine C3 position ensures enantiomeric purity, critical for avoiding racemic mixtures in drug candidates . Its stability under ambient conditions makes it suitable for long-term storage in research settings .
Synthesis and Industrial Production
Key Synthetic Routes
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Esterification of Pyrrolidin-3-ol:
The (R)-pyrrolidin-3-ol intermediate undergoes esterification with methyl 2-chloroacetate in the presence of a base (e.g., K₂CO₃), yielding (R)-methyl 2-(pyrrolidin-3-yloxy)acetate . -
Tosylation Reaction:
The secondary alcohol on the pyrrolidine ring is sulfonated using p-toluenesulfonyl chloride (TsCl) in dichloromethane, forming the final tosylate salt .
Optimization Challenges
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Enantioselectivity: Asymmetric synthesis or chiral resolution techniques are required to maintain >97% enantiomeric excess (ee) .
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Yield Improvement: Catalytic methods using DMAP (4-dimethylaminopyridine) enhance tosylation efficiency, achieving yields >80% .
Pharmacological Applications
CNS-Targeted Drug Development
The compound’s pyrrolidine scaffold mimics neurotransmitters like dopamine and serotonin, enabling its use in synthesizing CNS agents . Examples include:
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Dopamine D3 Receptor Agonists: For Parkinson’s disease and schizophrenia .
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Serotonin Reuptake Inhibitors: Investigated for depression and anxiety disorders .
Prodrug Design
The methyl ester group undergoes enzymatic hydrolysis in vivo, releasing active carboxylic acids. This property is exploited in prodrugs to improve bioavailability . For instance, antiviral candidates targeting SARS-CoV-2’s 3CL protease incorporate similar tosylate intermediates .
Industrial and Research Use
Scale-Up Considerations
Parameter | Detail |
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Batch Size | 0.1 g to 1 kg available |
Pricing (Research Scale) | ฿1,350–฿4,725 per gram |
Purity | ≥97% (HPLC) |
Future Directions and Challenges
Emerging Applications
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Antiviral Therapeutics: Structural analogs are being evaluated against coronaviruses, including SARS-CoV-2 .
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Oncology: Tosylate derivatives show promise as kinase inhibitors in cancer therapy .
Synthetic Challenges
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Cost-Effective Catalysts: Developing recyclable catalysts for asymmetric synthesis remains a priority.
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Green Chemistry: Transitioning to solvent-free or aqueous-phase reactions to reduce environmental impact.
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